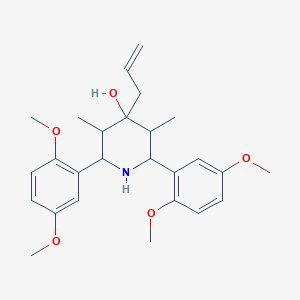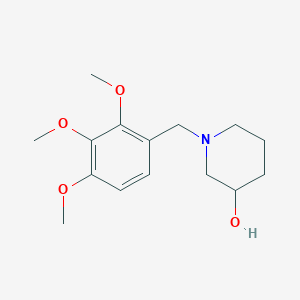![molecular formula C15H24N2O3 B5106149 N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine, also known as DMPEA-NH-morpholine, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of phenethylamines and is structurally similar to the neurotransmitter serotonin.
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine is believed to exert its effects by binding to and activating serotonin receptors in the brain. Specifically, it has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine can induce a range of biochemical and physiological effects, including changes in serotonin and dopamine levels, alterations in neuronal activity, and changes in behavior and cognition. These effects are thought to be mediated by its activity at the 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potential for off-target effects and lack of selectivity for other serotonin receptors may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several areas of future research that could further elucidate the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine. These include:
1. Investigating its effects on other serotonin receptor subtypes to better understand its mechanism of action and potential off-target effects.
2. Studying its effects on neuronal plasticity and neurogenesis to explore its potential as a treatment for neurodegenerative diseases.
3. Developing more selective and potent analogs of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine to improve its therapeutic potential and reduce off-target effects.
4. Exploring its potential as a treatment for mood disorders, such as depression and anxiety, through clinical trials.
In conclusion, N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine is a promising compound with potential therapeutic applications in a variety of fields. Its high potency and selectivity for the 5-HT2A receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Synthesemethoden
The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetone with isopropylamine. The resulting product is then reacted with morpholine in the presence of a reducing agent to yield N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine. This synthesis method has been optimized for high yield and purity, making it a reliable source of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and cancer research. One of the main areas of interest is its role as a potential serotonin receptor agonist, which could have implications for the treatment of depression and other mood disorders.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12(16-17-6-8-20-9-7-17)10-13-4-5-14(18-2)15(11-13)19-3/h4-5,11-12,16H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMECBDUKKZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5106099.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)

![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)